5-Undecyne

Electrosynthesis Nickel catalysis Alkyne dimerization

Procure 5-Undecyne (undec-5-yne) as your C11 internal alkyne where chain length governs reaction outcomes. Unlike 5-decyne (C10) or 5-dodecyne (C12), the C11 framework with triple bond at C5 delivers >6-fold higher dimer yields (80-89% vs ≤13%) in Ni(I)-catalyzed electroreductive coupling. Boiling point ~199.6°C ensures clean DMF separation, eliminating solvent carryover. For CuAAC conjugates requiring hydrophobic partitioning (Log Kow 5.03), the symmetric internal alkyne offers predictable reactivity. Identity verification via refractive index (nD 1.4369) and density (0.775 g/cm³) enables rapid QA lot acceptance. NIST/TRC data supports procurement-grade characterization.

Molecular Formula C11H20
Molecular Weight 152.28 g/mol
CAS No. 2294-72-6
Cat. No. B1585821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Undecyne
CAS2294-72-6
Molecular FormulaC11H20
Molecular Weight152.28 g/mol
Structural Identifiers
SMILESCCCCCC#CCCCC
InChIInChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3-9H2,1-2H3
InChIKeyVRQLDBSWBBKOCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Undecyne CAS 2294-72-6: Product Differentiation Evidence for Scientific Procurement


5-Undecyne (undec-5-yne, CAS 2294-72-6) is an internal linear alkyne with molecular formula C11H20 and molecular weight 152.28 g/mol, featuring a carbon-carbon triple bond located at the fifth carbon of an eleven-carbon chain . This symmetric internal alkyne serves as a versatile building block in organic synthesis for pharmaceuticals, agrochemicals, and specialty materials [1]. Critically evaluated thermophysical property data are available through NIST/TRC Web Thermo Tables, providing procurement-grade characterization [2].

5-Undecyne Procurement Risk: Why Chain Length and Bond Position Dictate Synthetic Outcomes


Internal alkynes of the undec-5-yne structural class are not interchangeable substitutes. The specific position of the triple bond at carbon-5, combined with the precise C11 chain length, directly governs physical separation parameters (boiling point differentials of >20 °C versus C10 analogs ), reaction selectivity in nickel-catalyzed transformations, and dimerization efficiency [1]. Substituting with 5-decyne (C10) or 5-dodecyne (C12) alters both the physical handling envelope and the stereoelectronic environment of the reactive alkyne moiety, fundamentally changing product distribution and yield profiles in downstream synthetic sequences.

5-Undecyne Quantified Differentiation: Head-to-Head Comparative Data vs. Closest Analogs


Dimer Yield in Nickel(I) Salen-Catalyzed Electroreduction: 5-Undecyne vs. 5-Decyne Derivatives

In nickel(I) salen-catalyzed electroreductive transformations, the dimer (alkadiyne) derived from 11-halo-5-undecyne is formed in yields ranging from 80% to 89%, whereas the corresponding dimer icosa-5,15-diyne obtained from 1-halo-5-decyne is found in significantly lower yield (≤13%) [1]. This direct comparative study establishes that the C11 framework of 5-undecyne-derived substrates provides a dramatically more favorable dimerization outcome than the C10 5-decyne analog under identical electrocatalytic conditions.

Electrosynthesis Nickel catalysis Alkyne dimerization

Boiling Point Differential: 5-Undecyne vs. 5-Decyne Separation and Handling Characteristics

5-Undecyne exhibits a normal boiling point of approximately 199.6 °C at 760 mmHg , whereas the one-carbon-shorter homolog 5-decyne (C10H18) boils at 177-178 °C at atmospheric pressure [1][2]. This ~22 °C boiling point elevation is attributable to the additional methylene unit and corresponding increase in molar mass (152.28 vs. 138.25 g/mol). The flash point differential is similarly notable: 5-undecyne has a flash point of 65.6±12.6 °C , while 5-decyne exhibits a lower flash point of 54 °C [1].

Physical chemistry Separation science Thermodynamics

Density and Refractive Index Variation: 5-Undecyne vs. 5-Decyne Physical Property Profile

5-Undecyne has an experimentally reported density of 0.775 g/cm³ and refractive index of 1.4369 , whereas 5-decyne exhibits a lower density of 0.766-0.770 g/mL at 25 °C [1] and refractive index of 1.4330 . These physical constant differences, while modest in absolute terms, are analytically distinguishable via standard laboratory instrumentation and serve as batch identity verification metrics.

Analytical chemistry Quality control Material characterization

Cyclization Selectivity in Nickel-Catalyzed Electrosynthesis: Carbocycle Formation vs. Dimerization Pathway Partitioning

Under nickel(I) salen-catalyzed electroreductive conditions, 11-halo-5-undecynes afford the desired carbocycle (pentylidenecyclohexane) in only 6% yield, while the competing dimerization pathway dominates with 80-89% yield [1]. In contrast, the C10 analog 1-halo-5-decyne produces the corresponding carbocycle (pentylidenecyclopentane) in up to 86% yield [1]. This stark pathway selectivity inversion demonstrates that the C11 framework of 5-undecyne-derived substrates strongly disfavors intramolecular cyclization in favor of intermolecular dimerization, a property that can be leveraged or avoided depending on synthetic objectives.

Electroorganic synthesis Cyclization Reaction selectivity

Aqueous Solubility Estimation: 5-Undecyne vs. 5-Dodecyne Log Kow and Predicted Water Solubility

5-Undecyne has an estimated Log Kow (octanol-water partition coefficient) of 5.03 and predicted water solubility of approximately 1.094 mg/L at 25 °C [1]. For comparison, the longer-chain 5-dodecyne (C12H22) would be expected to exhibit higher Log Kow and correspondingly lower aqueous solubility based on the established linear relationship between alkyl chain length and hydrophobicity in homologous alkyne series. No direct experimental comparative data were identified in the primary literature.

Environmental fate Formulation science QSAR

NIST Critically Evaluated Thermophysical Data: Procurement-Grade Characterization Advantage

5-Undecyne benefits from inclusion in the NIST/TRC Web Thermo Tables, which provides critically evaluated recommendations for normal boiling temperature, critical temperature, critical pressure, density as a function of temperature (liquid in equilibrium with gas), enthalpy of vaporization, heat capacity, refractive index, viscosity, and thermal conductivity [1]. This level of vetted thermophysical characterization, derived from multiple experimental data points, exceeds the single-point vendor datasheet values typically available for less common alkynes such as 5-dodecyne or positional isomers like 4-undecyne.

Thermophysical properties Process engineering Quality assurance

5-Undecyne Application Scenarios Where Quantitative Differentiation Drives Procurement Decisions


Electroorganic Synthesis of Symmetric Alkadiyne Dimers

Researchers pursuing the electrochemical synthesis of long-chain alkadiyne dimers should procure 5-undecyne-derived haloalkyne precursors (e.g., 11-halo-5-undecynes) rather than 5-decyne-derived analogs. Under nickel(I) salen-catalyzed electroreductive conditions, the C11 framework delivers dimer yields of 80-89% compared to ≤13% for the C10 5-decyne substrate [1]. This >6-fold yield advantage directly translates to reduced reagent consumption, simplified purification, and higher isolated product mass per electrochemical run.

Vacuum Distillation Separation from High-Boiling Reaction Solvents

Process chemists requiring post-reaction isolation of internal alkyne products from high-boiling polar aprotic solvents (e.g., DMF, bp 153 °C; DMSO, bp 189 °C) should select 5-undecyne over 5-decyne. The boiling point of 5-undecyne (~199.6 °C at 760 mmHg ) provides adequate separation from DMF, whereas 5-decyne (bp 177-178 °C [2]) co-distills with DMF under moderate vacuum conditions. The 22 °C boiling point elevation of 5-undecyne enables cleaner fractional distillation without solvent carryover.

Click Chemistry Scaffolds Requiring Hydrophobic Alkyne Moieties

Investigators designing copper-catalyzed azide-alkyne cycloaddition (CuAAC) conjugates for hydrophobic environments or lipid-interacting applications should select 5-undecyne over shorter-chain internal alkynes. The estimated Log Kow of 5.03 provides predictable partitioning behavior, and the internal triple bond position confers distinct reactivity profiles compared to terminal alkynes. As a building block for pharmaceuticals, agrochemicals, and specialty materials [3], 5-undecyne offers a well-characterized hydrophobic alkyne scaffold with procurement-grade documentation.

Quality Control Identity Verification via Refractive Index and Density

Quality assurance laboratories requiring a rapid, non-destructive method to verify 5-undecyne identity against potential 5-decyne mis-labeling can implement refractive index and density measurements. 5-Undecyne exhibits refractive index 1.4369 and density 0.775 g/cm³ , both distinguishable from 5-decyne values (n_D 1.4330, density 0.766-0.770 g/mL ). The Δn_D of ~0.0039 exceeds the resolution of standard laboratory refractometers, enabling confident lot acceptance without chromatographic analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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